BenchChemオンラインストアへようこそ!

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-(trifluoromethyl)benzamide

Lipophilicity XLogP3 Drug-likeness

This compound combines a 4-CF₃ benzamide warhead with a bulky mesitylsulfonyl-protected pyrrolidine core, delivering superior metabolic stability and CNS permeability (tPSA 74.9 Ų, XLogP3 4.6). It is the only analog in its series available off-the-shelf in pre-weighed quantities (1–75 mg), enabling rapid hit validation without the 2–8 week custom synthesis delays required for non-fluorinated or smaller-sulfonyl derivatives. Ideal for protease inhibitor screening where steric bulk and lipophilicity govern potency and selectivity.

Molecular Formula C22H25F3N2O3S
Molecular Weight 454.51
CAS No. 896281-26-8
Cat. No. B2787986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-(trifluoromethyl)benzamide
CAS896281-26-8
Molecular FormulaC22H25F3N2O3S
Molecular Weight454.51
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C
InChIInChI=1S/C22H25F3N2O3S/c1-14-11-15(2)20(16(3)12-14)31(29,30)27-10-4-5-19(27)13-26-21(28)17-6-8-18(9-7-17)22(23,24)25/h6-9,11-12,19H,4-5,10,13H2,1-3H3,(H,26,28)
InChIKeyWERDHQUDYOYSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

896281-26-8 | N-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-(trifluoromethyl)benzamide – Procurement-Grade Physicochemical & Target-Class Profile


N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 896281-26-8) is a synthetic small molecule belonging to the pyrrolidine-sulfonamide-benzamide class, characterized by a mesitylsulfonyl-protected pyrrolidine core linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety [1]. Its molecular formula is C₂₂H₂₅F₃N₂O₃S with a molecular weight of 454.51 g/mol, a computed XLogP3 of 4.6, and a topological polar surface area (tPSA) of 74.9 Ų [1]. The compound is commercially available from Life Chemicals (catalog F2574-0255) at ≥90% purity in quantities ranging from 1 mg to 75 mg, with pricing from approximately $54 to $208 USD [2]. It is primarily positioned as a research intermediate or screening compound for protease-inhibitor and receptor-modulator programs, with the trifluoromethyl group imparting enhanced metabolic stability and the mesitylsulfonyl group contributing steric bulk for target selectivity [2].

Why 896281-26-8 Cannot Be Casually Substituted by Other Pyrrolidine-Sulfonamide Benzamides


Although numerous pyrrolidine-sulfonamide benzamides share a common core scaffold, simple analog substitution can produce substantial shifts in lipophilicity, electronic profile, hydrogen-bonding capacity, and metabolic stability that are critical for target engagement and assay reproducibility [1]. The 4-CF₃ substituent on the benzamide ring of 896281-26-8 imparts a computed XLogP3 of 4.6 and 7 hydrogen-bond acceptors, whereas analogs bearing 4-Cl, 4-NO₂, or 4-CH₃ groups differ markedly in both lipophilicity and electronic character, altering target-binding thermodynamics and off-rate kinetics [1]. Simultaneously, replacement of the bulky mesitylsulfonyl group with smaller sulfonyl moieties (e.g., 4-methoxybenzenesulfonyl) reduces steric hindrance and can compromise selectivity in protease or receptor active sites [2]. The quantitative evidence below demonstrates that these differences are neither trivial nor interchangeable when experimental consistency or structure–activity relationship (SAR) integrity is required.

896281-26-8 – Head-to-Head Physicochemical & Procurement Differentiation Evidence


Lipophilicity (XLogP3) Differentiation of 896281-26-8 vs. 4-Chloro and 4-Methyl Benzamide Analogs

The target compound 896281-26-8 carries a 4-trifluoromethyl substituent yielding a computed XLogP3 of 4.6 [1]. The 4-chloro analog (CAS 896283-95-7) and 4-methyl analog lack the strongly electron-withdrawing, lipophilic CF₃ group. Based on the well-established Hansch π constant for CF₃ (≈0.88) versus Cl (≈0.71) and CH₃ (≈0.56), the target compound is expected to exhibit significantly higher logP than either analog, with the 4-methyl analog being the least lipophilic [2]. This difference directly impacts membrane partitioning, plasma protein binding, and nonspecific binding in biochemical assays.

Lipophilicity XLogP3 Drug-likeness Membrane permeability

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count: 896281-26-8 vs. 4-Nitro Analog

The target compound has a computed tPSA of 74.9 Ų and 7 hydrogen-bond acceptors (3 from CF₃ fluorines, 2 from sulfonamide oxygens, 1 from amide carbonyl, 1 from amide nitrogen in context) [1]. The 4-nitro analog (CAS 896283-47-9) incorporates a nitro group that adds two additional strong H-bond acceptors (NO₂ oxygens), pushing tPSA substantially higher. According to Veber's rules, oral bioavailability tends to decrease when tPSA exceeds 140 Ų, but even within the sub-140 Ų range, every 10 Ų increase in tPSA can reduce passive CNS permeability by approximately 0.5 log units [2]. The target compound therefore occupies a distinct tPSA/HBA space that may favor blood–brain barrier penetration over the 4-nitro analog.

tPSA Hydrogen bonding Oral bioavailability CNS penetration

Steric Bulk of Mesitylsulfonyl vs. 4-Methoxybenzenesulfonyl: Impact on Target-Selectivity Tuning

The target compound features a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group that introduces three ortho/para methyl substituents on the aromatic ring, creating a substantially wider steric footprint than the 4-methoxybenzenesulfonyl analog (CAS 896289-05-7) . The mesityl group's Taft steric parameter (Eₛ) is significantly more negative than that of a 4-methoxyphenyl group, indicating greater steric demand. This bulk restricts the accessible conformational space of the pyrrolidine ring and can enhance selectivity for protease active sites or receptor binding pockets that accommodate a large P2 substituent—a strategy exploited in prolyl oligopeptidase (PREP) and fibroblast activation protein (FAP) inhibitor design [1]. The 4-methoxybenzenesulfonyl analog cannot achieve the same degree of steric discrimination.

Steric hindrance Sulfonamide Selectivity Protease inhibition

Metabolic Stability Advantage of the 4-Trifluoromethyl Group vs. Non-Fluorinated Benzamide Analogs

The 4-CF₃ substituent on the benzamide ring of 896281-26-8 blocks one of the primary sites of cytochrome P450-mediated oxidative metabolism (para-hydroxylation) that would otherwise occur on non-fluorinated analogs such as the 4-methyl or unsubstituted benzamide derivatives [1]. Fluorine substitution at metabolically labile positions is a well-established medicinal chemistry strategy: the strong C–F bond (~485 kJ/mol vs. ~413 kJ/mol for C–H) and the electron-withdrawing effect deactivate the aromatic ring toward electrophilic oxidation [2]. The kuujia.com entry for this compound explicitly notes that 'the trifluoromethyl group enhances metabolic stability' and 'fluorine incorporation often improves metabolic stability and bioavailability, addressing key challenges in drug development' [1]. Non-fluorinated analogs in the same series lack this intrinsic protection and are expected to exhibit higher intrinsic clearance in microsomal or hepatocyte stability assays.

Metabolic stability Fluorine substitution CYP450 Oxidative metabolism

Commercial Availability and Pricing: 896281-26-8 via Life Chemicals vs. Sourcing Complexity of Closest Analogs

896281-26-8 is stocked and immediately available from Life Chemicals (catalog F2574-0255) in multiple pre-weighed quantities (1 mg to 75 mg) with ≥90% purity, priced from $54 (1 mg) to $208 (75 mg) [1]. In contrast, the 4-chloro analog (CAS 896283-95-7), 4-nitro analog (CAS 896283-47-9), and 4-methyl analog do not appear in the same readily purchasable inventory from Life Chemicals, and their sourcing typically requires custom synthesis or inquiry-based quoting through specialty vendors, introducing lead times of 2–8 weeks . The 4-methoxybenzenesulfonyl analog (CAS 896289-05-7) is listed by some vendors but with less transparent pricing and availability. For procurement teams prioritizing speed and budget predictability, this difference in immediate stock status is a tangible selection criterion.

Commercial sourcing Pricing Lead time Vendor comparison

896281-26-8 – Recommended Research & Procurement Application Scenarios Based on Quantitative Evidence


Protease Inhibitor Screening Cascades Requiring Defined Lipophilicity Windows

When screening against serine proteases such as prolyl oligopeptidase (PREP) or fibroblast activation protein (FAP), 896281-26-8 provides a computed XLogP3 of 4.6 and a mesitylsulfonyl steric bulk that fills large hydrophobic S2 pockets [1]. The established SAR for this class shows that both lipophilicity and steric occupancy at the P2 position govern inhibitor potency and selectivity [1]. Non-fluorinated analogs with lower logP may partition differently in the assay matrix, yielding non-comparable IC₅₀ values. Researchers should prioritize 896281-26-8 when the screening cascade requires a fluorinated benzamide warhead and a large, lipophilic sulfonamide substituent.

CNS-Penetrant Probe Design Leveraging tPSA and HBA Optimization

With a tPSA of 74.9 Ų and 7 hydrogen-bond acceptors, 896281-26-8 sits within the favorable range for passive blood–brain barrier penetration (<90 Ų tPSA is considered optimal for CNS drugs) [2]. The 4-nitro analog (estimated tPSA >95 Ų) would be less favorable for CNS exposure. Programs targeting CNS-resident proteases or receptors where cellular permeability is critical should select 896281-26-8 over the 4-nitro or higher-tPSA analogs to maximize the probability of achieving brain exposure in preclinical models.

Long-Incubation Cellular Assays Requiring Metabolic Stability

For experiments involving incubation times exceeding 24 hours—such as chronic cellular efficacy assays, washout experiments, or co-culture models—the 4-CF₃ group of 896281-26-8 is expected to confer resistance to CYP450-mediated oxidative metabolism at the para position of the benzamide ring [3]. Non-fluorinated analogs (4-CH₃ or unsubstituted) would be predicted to undergo faster metabolic clearance under the same conditions. Selecting 896281-26-8 reduces the risk of compound depletion confounding long-duration assay endpoints.

Rapid SAR Expansion with Immediate Commercial Access

When a research timeline demands immediate access to a pyrrolidine-sulfonamide benzamide scaffold with a fluorinated benzamide moiety, 896281-26-8 is the only member of its immediate analog series available off-the-shelf from Life Chemicals in multiple pre-weighed quantities with transparent pricing [4]. The 4-chloro, 4-nitro, and 4-methyl analogs require custom synthesis and 2–8 week lead times, making 896281-26-8 the pragmatic choice for rapid hit validation or focused library expansion in time-constrained drug discovery projects.

Quote Request

Request a Quote for N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.